4-((3R,4S,5R)-4-Amino-3,5-dihydroxy-hex-1-ynyl)-5-fluoro-3-[1-(3-methoxy-1H-pyrrol-2-YL)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one
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Overview
Description
4-((3r,4s,5r)-4-Amino-3,5-Dihydroxy-Hex-1-Ynyl)-5-Fluoro-3-[1-(3-Methoxy-1h-Pyrrol-2-Yl)-Meth-(Z)-Ylidene]-1,3-Dihydro-Indol-2-One is a complex organic compound belonging to the class of indolines. Indolines are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3r,4s,5r)-4-Amino-3,5-Dihydroxy-Hex-1-Ynyl)-5-Fluoro-3-[1-(3-Methoxy-1h-Pyrrol-2-Yl)-Meth-(Z)-Ylidene]-1,3-Dihydro-Indol-2-One involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluoro Group: This step typically involves the use of a fluorinating agent under controlled conditions.
Attachment of the Amino and Hydroxy Groups: These functional groups are introduced through selective reactions, ensuring the correct stereochemistry.
Final Assembly: The final step involves coupling the various fragments together to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the fluoro group or the double bonds, leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield saturated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-((3r,4s,5r)-4-Amino-3,5-Dihydroxy-Hex-1-Ynyl)-5-Fluoro-3-[1-(3-Methoxy-1h-Pyrrol-2-Yl)-Meth-(Z)-Ylidene]-1,3-Dihydro-Indol-2-One involves its interaction with specific molecular targets. One known target is cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Alkynyl Oxindole Inhibitors: These compounds have similar structures and target cyclin-dependent kinase 2.
Indole Derivatives: Compounds containing the indole moiety share similar chemical properties and biological activities.
Uniqueness
The uniqueness of 4-((3r,4s,5r)-4-Amino-3,5-Dihydroxy-Hex-1-Ynyl)-5-Fluoro-3-[1-(3-Methoxy-1h-Pyrrol-2-Yl)-Meth-(Z)-Ylidene]-1,3-Dihydro-Indol-2-One lies in its specific combination of functional groups and stereochemistry, which confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H20FN3O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3Z)-4-[(3R,4S,5R)-4-amino-3,5-dihydroxyhex-1-ynyl]-5-fluoro-3-[(3-methoxy-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C20H20FN3O4/c1-10(25)19(22)16(26)6-3-11-13(21)4-5-14-18(11)12(20(27)24-14)9-15-17(28-2)7-8-23-15/h4-5,7-10,16,19,23,25-26H,22H2,1-2H3,(H,24,27)/b12-9-/t10-,16-,19+/m1/s1 |
InChI Key |
RAKYKJWUUUKCCW-MPLBGYFPSA-N |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H](C#CC1=C(C=CC2=C1/C(=C/C3=C(C=CN3)OC)/C(=O)N2)F)O)N)O |
Canonical SMILES |
CC(C(C(C#CC1=C(C=CC2=C1C(=CC3=C(C=CN3)OC)C(=O)N2)F)O)N)O |
Origin of Product |
United States |
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